Pholcodine Impurity D

Description

Contextual Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a multifaceted endeavor that directly influences the quality, safety, and efficacy of medications. pharmaguru.co Impurities can arise from various sources throughout the manufacturing process, including raw materials, synthetic intermediates, degradation products, and reagents. grace.comjpionline.orgpharmaguru.co The potential for impurities to alter the pharmacological or toxicological profile of a drug necessitates a comprehensive strategy for their identification, characterization, and control. researchgate.net

Effective impurity management ensures that the level of any given impurity is maintained below a threshold that has been demonstrated to be safe. This involves a deep understanding of the manufacturing process, from the selection of starting materials and equipment to the implementation of robust Good Manufacturing Practices (GMP). pharmaguru.co By controlling impurities, pharmaceutical manufacturers can ensure the consistency and reliability of their products, safeguarding patient health and maintaining regulatory compliance. grace.com

Evolution of Regulatory Science in Pharmaceutical Impurity Management

The regulatory framework governing pharmaceutical impurities has evolved significantly over time, driven by a deeper understanding of the potential risks associated with these substances. tandfonline.com Regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to ensure a harmonized approach to impurity control. oceanicpharmachem.comtandfonline.com This evolution reflects a continuous effort to enhance patient safety by setting scientifically sound limits for impurities in both drug substances and drug products. tandfonline.com

The ICH has been instrumental in developing a globally accepted set of guidelines for the management of impurities in pharmaceuticals. These guidelines provide a scientific and risk-based framework for the control of different types of impurities. jpionline.orgbiotech-spain.com

The ICH Q3A guideline specifically addresses impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities. biotech-spain.comich.org The guideline categorizes impurities into organic, inorganic, and residual solvents. ich.org For organic impurities, specific thresholds trigger the need for identification and, if necessary, qualification to establish their biological safety. ich.org

Table 1: ICH Q3A Thresholds for Reporting and Identification of Organic Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% |

Data sourced from ICH Q3A(R2) guideline. ich.org

Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. europa.eugmp-compliance.orgtga.gov.au It provides guidance on degradation products that can form during the manufacturing of the drug product or during storage. europa.eu This includes reaction products between the drug substance and excipients or the container closure system. europa.eu Similar to Q3A, Q3B sets thresholds for reporting, identification, and qualification of degradation products. europa.eu

Table 2: ICH Q3B Thresholds for Reporting and Identification of Degradation Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.1% | 0.15% |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guideline. europa.eu

The ICH Q3D guideline established a modern, risk-based approach to the control of elemental impurities in drug products. europa.euchemicalsolutionsltd.com These impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. westpharma.comich.org The guideline classifies elemental impurities into different classes based on their toxicity and likelihood of occurrence in the drug product. westpharma.comich.orgich.org It establishes Permitted Daily Exposure (PDE) values for 24 elements. chemicalsolutionsltd.comich.org

Table 3: Classification of Elemental Impurities according to ICH Q3D

| Class | Description | Elements |

| Class 1 | Human toxicants that have limited or no use in the manufacture of pharmaceuticals. | As, Cd, Hg, Pb |

| Class 2A | Have a relatively high probability of occurrence in the drug product. | Co, Ni, V |

| Class 2B | Have a reduced probability of occurrence in the drug product related to their low abundance and high PDEs. | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl |

| Class 3 | Have relatively low toxicity by the oral route of administration but may require consideration for other routes. | Ba, Cr, Cu, Li, Mo, Sb, Sn |

Data sourced from ICH Q3D(R2) guideline. ich.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org These impurities, often referred to as genotoxic impurities, have the potential to damage DNA and are of high concern even at trace levels. tandfonline.comfreyrsolutions.com The guideline outlines a process for identifying, categorizing, and controlling such impurities, including the application of a Threshold of Toxicological Concern (TTC) for acceptable intake. ich.orgfreyrsolutions.com A key aspect of ICH M7 is the use of computational toxicology assessments in conjunction with analytical testing to evaluate the mutagenic potential of impurities. toxhub-consulting.com

Pholcodine Impurity D

This compound is a specific chemical entity identified as an impurity in the production of pholcodine, an opioid cough suppressant. evitachem.com

Table 4: Chemical Identifiers for this compound

| Identifier | Value |

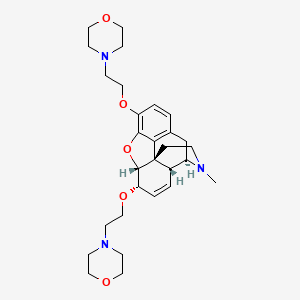

| Chemical Name | (4R,4aR,7S,7aR,12bS)-3-methyl-7,9-bis(2-morpholinoethoxy)-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

| CAS Number | 291532-18-8 |

| Molecular Formula | C29H41N3O5 |

| Molecular Weight | 511.65 g/mol |

Data sourced from various chemical suppliers. qcchemical.comsynzeal.comalfa-chemistry.comqccstandards.com

International Conference on Harmonisation (ICH) Guidelines Pertaining to Impurities

ICH Q2(R1) on Analytical Method Validation

The ICH Q2(R1) guideline, titled "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation of analytical methods used in the pharmaceutical industry. gmp-compliance.orgloesungsfabrik.de This guideline is crucial for ensuring that the methods used to test for impurities are reliable and produce accurate results. loesungsfabrik.de The validation process demonstrates that an analytical method is "suitable for its intended purpose." researchgate.net

The key parameters that must be evaluated during method validation according to ICH Q2(R1) include: loesungsfabrik.deresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The ICH Q2(R1) guideline applies to various analytical tests, including identification tests, quantitative tests for impurities, and assays for the active moiety. loesungsfabrik.de

ICH Q1A on Stability Testing of New Drug Substances and Products

The ICH Q1A guideline, specifically Q1A(R2), provides recommendations on the stability testing of new drug substances and products. ich.orgeuropa.eu The primary purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ich.org This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. ich.org

The guideline outlines the requirements for stability data that are sufficient for a registration application in the ICH regions (Europe, Japan, and the United States). ich.orgeuropa.eu It specifies the conditions for long-term, intermediate, and accelerated stability studies. ich.org For instance, long-term studies are typically conducted at 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH. memmert.com Accelerated studies are performed at 40°C ± 2°C/75% RH ± 5% RH. ich.org

Formal stability studies should be conducted on at least three primary batches of the drug substance, manufactured to a minimum of pilot scale by the same synthetic route as production batches. ich.org The guideline also addresses the evaluation of the stability data and what constitutes a "significant change" for a drug substance or product. ich.org Recently, the ICH has been working on a major overhaul of its stability guidelines, consolidating the Q1 series (Q1A-Q1F) into a single, comprehensive document to promote harmonized interpretation and address new technical topics. ich.orgraps.org

Overview of Pholcodine and its Semisynthetic Nature

Pholcodine is a semisynthetic opioid that is derived from morphine. scirp.orgsemanticscholar.org It is primarily used as an antitussive agent to suppress non-productive coughs. ekb.egnih.gov The semisynthetic nature of pholcodine means that its production starts with a naturally occurring compound, in this case, morphine, which then undergoes chemical modification to yield the final active pharmaceutical ingredient. scirp.org

The synthesis of pholcodine from morphine can give rise to various process-related impurities. researchgate.net These impurities can be structurally similar to pholcodine and may include starting materials, intermediates, and by-products of the chemical reactions. ajptr.comresearchgate.net Additionally, degradation of pholcodine can occur during storage, leading to the formation of other impurities. semanticscholar.orgresearchgate.net

Several analytical methods have been developed for the determination of pholcodine and its related impurities. High-performance liquid chromatography (HPLC) with UV detection is a commonly used technique for this purpose. researchgate.netresearchgate.netmjcce.org.mk Other methods include gas chromatography (GC), thin-layer chromatography (TLC), and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.govresearchgate.net The development of fast and reliable analytical methods is crucial for the quality control of pholcodine, ensuring the separation and quantification of the active compound from its potential impurities. researchgate.netmjcce.org.mk

This compound

This compound is a known impurity associated with the pholcodine manufacturing process. Its chemical structure and properties are distinct from the active pharmaceutical ingredient.

| Attribute | Information |

|---|---|

| Chemical Name | Not explicitly found in search results |

| Molecular Formula | C29H41N3O5 americanchemicalsuppliers.comalfa-chemistry.com |

| Molecular Weight | 511.66 americanchemicalsuppliers.comalfa-chemistry.com |

| CAS Number | 291532-18-8 americanchemicalsuppliers.comalfa-chemistry.com |

| Nature | EP Impurity americanchemicalsuppliers.comdrashavins.com |

The presence of this compound and other related substances in pholcodine bulk drug substance necessitates the development and validation of sensitive and specific analytical methods for their detection and quantification. researchgate.netmjcce.org.mkscispace.com This ensures that the final drug product meets the stringent quality and purity standards set by regulatory authorities.

Structure

3D Structure

Properties

Molecular Formula |

C29H41N3O5 |

|---|---|

Molecular Weight |

511.7 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-7,9-bis(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C29H41N3O5/c1-30-7-6-29-22-3-5-25(36-19-13-32-10-16-34-17-11-32)28(29)37-27-24(4-2-21(26(27)29)20-23(22)30)35-18-12-31-8-14-33-15-9-31/h2-5,22-23,25,28H,6-20H2,1H3/t22-,23+,25-,28-,29-/m0/s1 |

InChI Key |

NDDIPZHSOIMDOO-IZYVUOEASA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)OCCN7CCOCC7 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)OCCN7CCOCC7 |

Origin of Product |

United States |

Structural Characterization and Elucidation of Pholcodine Impurity D

Fundamental Structural Relationship of Pholcodine Impurity D to Pholcodine

Nature of this compound as an Alkylated Morphine Derivative

This compound is structurally classified as an alkylated derivative of morphine. researchgate.netnih.gov Specifically, it is a di-alkylated version of pholcodine, where an additional 2-(morpholin-4-yl)ethoxy group is attached to the morphine backbone. researchgate.netnih.gov The systematic chemical name for this compound is 17-Methyl-3,6α-bis[2-(morpholin-4-yl)ethoxy]-7,8-didehydro-4,5α-epoxymorphinan. This structure arises from the manufacturing process of pholcodine, which itself is synthesized by the alkylation of morphine. nih.gov The presence of this second morpholinoethyl substituent significantly alters the polarity and molecular weight of the compound compared to pholcodine.

Comparison with Other Pholcodine-Related Impurities (e.g., Morphine, Codeine, Pholcodine N-Oxide)

The impurity profile of pholcodine can contain several related substances, each with a distinct structural modification. A comparison of this compound with other common impurities is detailed below:

Morphine: The primary starting material for pholcodine synthesis, morphine, is a common process-related impurity. nih.gov Unlike this compound, morphine possesses two hydroxyl groups at the C-3 and C-6 positions of the morphinan (B1239233) skeleton.

Codeine: Another opium alkaloid, codeine, is structurally similar to morphine but has a methyl ether at the C-3 position instead of a hydroxyl group. It is a potential starting material-related impurity.

Pholcodine N-Oxide: This is a degradation product of pholcodine, formed by the oxidation of the tertiary nitrogen atom in the morpholino group. nih.gov Structurally, it differs from this compound by the presence of an N-oxide functional group rather than an additional alkyl chain.

Advanced Spectroscopic Methodologies for Impurity D Structure Determination

The definitive identification and structural elucidation of this compound have been accomplished through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation

NMR spectroscopy has been instrumental in confirming the precise molecular structure of this compound. researchgate.netnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom within the molecule, allowing for an unambiguous assignment of its constitution and stereochemistry.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the protons of the morphine backbone and the two 2-(morpholin-4-yl)ethoxy side chains. The presence of two distinct sets of signals for the morpholinoethyl groups confirms the di-alkylation. Key resonances include those for the aromatic protons, the olefinic protons of the dihydrofuran ring, the N-methyl group, and the methylene (B1212753) protons of the two side chains.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: As the specific literature data is not publicly available, this table is a representation of the expected signals based on the known structure and related compounds. Actual chemical shifts and coupling constants may vary.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.5-7.0 | m | 2H | Aromatic protons (H-1, H-2) |

| 5.2-5.7 | m | 2H | Olefinic protons (H-7, H-8) |

| 4.9-5.1 | d | 1H | H-5 |

| 3.9-4.3 | m | 4H | O-CH₂ (Side chains) |

| 3.6-3.8 | m | 8H | O(CH₂)₂N (Morpholine) |

| 2.6-2.9 | m | 4H | N-CH₂ (Side chains) |

| 2.4-2.6 | m | 8H | O (CH₂)₂N (Morpholine) |

| 2.4 | s | 3H | N-CH₃ |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in this compound. The spectrum would confirm the presence of the additional 2-(morpholin-4-yl)ethoxy group through the appearance of a second set of signals for the ethoxy and morpholine (B109124) carbons, alongside the signals for the morphinan skeleton.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: As the specific literature data is not publicly available, this table is a representation of the expected signals based on the known structure and related compounds. Actual chemical shifts may vary.)

| Chemical Shift (δ, ppm) | Assignment |

| 140-150 | Aromatic C (quaternary) |

| 125-135 | Olefinic CH |

| 115-125 | Aromatic CH |

| 90-95 | C-5 |

| 65-70 | O-CH₂ (Side chains) |

| 60-65 | C-6 |

| 55-60 | N-CH₂ (Morpholine) |

| 50-55 | O-CH₂ (Morpholine) |

| 40-45 | N-CH₃ |

| 20-40 | Aliphatic C (Morphinan skeleton) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in establishing the precise connectivity of atoms within the this compound molecule. While specific data from Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments for this particular impurity are not extensively detailed in publicly available literature, the application of these techniques is standard practice for the structural confirmation of related pholcodine impurities.

COSY experiments would be utilized to identify proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the morphinan skeleton and the two morpholinoethyl side chains.

HMQC (or HSQC) spectra would establish direct one-bond correlations between protons and their attached carbons (¹H-¹³C), aiding in the assignment of carbon signals in the complex structure.

HMBC is crucial for identifying longer-range (two- to three-bond) correlations between protons and carbons. This technique would be pivotal in confirming the attachment points of the two separate 2-(morpholin-4-yl)ethoxy groups to the C-3 and C-6 positions of the morphinan core, a defining feature of this compound.

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of this compound, further confirming its identity. nih.gov

High-resolution mass spectrometry is employed to determine the precise elemental composition of a molecule. For this compound, HRMS data would confirm its molecular formula as C₂₉H₄₁N₃O₅.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₄₁N₃O₅ |

| Exact Mass | 511.3046 |

| Charge State | [M+H]⁺ |

Note: The exact mass is a calculated theoretical value. Experimental values from HRMS would be expected to be within a very narrow tolerance (typically <5 ppm).

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of this compound and analyze the resulting product ions. This provides valuable structural information and helps to confirm the connectivity of the different parts of the molecule. Key fragmentation pathways for pholcodine and its derivatives typically involve the cleavage of the morpholinoethyl side chains. For Impurity D, characteristic fragment ions corresponding to the loss of one or both of these side chains, as well as fragments of the morpholine ring itself (e.g., m/z 100), would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity D Identification

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting chromophores. nih.gov Pholcodine and its impurities, which contain a substituted aromatic ring, exhibit characteristic UV absorption maxima.

Table 2: UV-Vis Spectroscopic Data

| Compound | Absorption Maxima (λmax) |

| This compound | approx. 285 nm |

Note: The absorption maximum is consistent with the phenolic ether structure present in the morphinan skeleton.

Chromatographic Isolation Techniques for this compound Prior to Elucidation

To perform detailed structural analysis, this compound must first be isolated in a pure form from the bulk drug substance or reaction mixtures. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) for Impurity D Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is the primary technique used for the isolation and purification of pholcodine impurities. nih.gov Research conducted by Denk et al. on structurally related impurities provides a framework for the conditions likely used for isolating Impurity D.

A reversed-phase preparative HPLC method is typically employed. The specific conditions involve a C18 stationary phase and a mobile phase gradient tailored to resolve the impurity from pholcodine and other related substances.

Table 3: Representative Preparative HPLC Parameters for Isolation of Pholcodine Impurities

| Parameter | Description |

| Column | Econo-Prep 5 µm C18, 30 cm x 21.2 mm i.d. nih.gov |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). |

| Detection | UV detection, typically at a wavelength around 285 nm. |

| Mode | Reversed-Phase |

Note: The exact gradient conditions and flow rates would be optimized to achieve baseline separation of this compound.

Mechanisms of Formation of Pholcodine Impurity D

Process-Related Formation of Pholcodine Impurity D During Synthesis

The synthesis of pholcodine typically involves the reaction of morphine with a morpholinoethylating agent, such as chloroethylmorpholine. This compound is structurally characterized as 17-Methyl-3,6α-bis[2-(morpholin-4-yl)ethoxy]-7,8-didehydro-4,5α-epoxymorphinan. This structure reveals the presence of a second 2-morpholinoethyl group attached to the pholcodine molecule, indicating a side reaction during the manufacturing process.

Research into the impurity profile of pholcodine has identified several manufacturing impurities that are alkylated derivatives of pholcodine, each possessing a second 2-morpholinoethyl substituent at various positions on the molecule. bohrium.comebi.ac.uk this compound is one such derivative where the second morpholinoethyl group has attached at the 6-hydroxyl position of the morphine backbone.

The primary reaction for pholcodine synthesis targets the phenolic hydroxyl group at the 3-position of morphine. However, under certain reaction conditions, a secondary reaction can occur where the alkylating agent, chloroethylmorpholine, also reacts with the alcoholic hydroxyl group at the 6-position, leading to the formation of the di-substituted impurity.

The formation of this compound is significantly influenced by the reaction conditions employed during the synthesis of pholcodine. While specific quantitative data on the direct impact of these parameters on Impurity D formation is not extensively published in readily available literature, general principles of organic chemistry suggest the following influences:

pH: The reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group of morphine, making it more nucleophilic and reactive towards chloroethylmorpholine. However, a highly basic environment could also increase the nucleophilicity of the alcoholic hydroxyl group at the 6-position, thereby promoting the formation of Impurity D. Careful control of pH is therefore critical to favor the desired mono-substitution.

Temperature: Higher reaction temperatures generally increase the rate of both the desired reaction and the formation of byproducts. Elevated temperatures can provide the necessary activation energy for the less reactive alcoholic hydroxyl group to react with chloroethylmorpholine, leading to an increased level of Impurity D.

Solvent: The choice of solvent can influence the solubility of reactants and the transition states of competing reactions. A solvent system that preferentially solvates the phenoxide intermediate over the alkoxide at the 6-position could potentially minimize the formation of Impurity D.

The interplay of these factors is complex, and their optimization is a key aspect of process development to minimize the generation of this and other process-related impurities.

Table 1: Potential Influence of Reaction Conditions on this compound Formation

| Reaction Parameter | Potential Impact on Impurity D Formation | Rationale |

| pH | Increased formation at higher pH | Higher basicity increases the nucleophilicity of the 6-hydroxyl group. |

| Temperature | Increased formation at higher temperatures | Provides activation energy for the reaction at the less reactive 6-hydroxyl position. |

| Solvent | Varies depending on the solvent system | Can influence the relative reactivity of the 3- and 6-hydroxyl groups through differential solvation. |

Degradation-Related Formation of this compound

Beyond its formation during synthesis, there is a potential for this compound to be formed through the degradation of pholcodine over time.

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to identify potential degradation products. nih.govrjptonline.org These studies involve subjecting the drug to harsh conditions such as high temperatures, humidity, light, and extreme pH levels to accelerate the degradation process.

While specific studies detailing the forced degradation of pholcodine to Impurity D are not widely reported, it is conceivable that under certain stress conditions, intermolecular reactions could occur. For instance, in a formulation containing residual chloroethylmorpholine from the synthesis, this reactant could potentially react with pholcodine over time to form Impurity D. However, current literature on pholcodine degradation primarily focuses on the formation of other degradants such as morphine, pholcodine-N-oxide, and 10-hydroxy-pholcodine. researchgate.netresearchgate.net

Kinetic studies are essential for understanding the rate at which a drug substance degrades and the factors that influence this rate. Such studies would be necessary to determine the shelf-life of pholcodine and to establish appropriate storage conditions.

To date, there is a lack of specific kinetic data in the public domain that describes the rate of formation of this compound from the degradation of pholcodine. The degradation of pholcodine has been shown to be dependent on factors such as the pH of the medium. researchgate.net A comprehensive kinetic study would be required to quantify the rate of Impurity D formation under various conditions and to elucidate the precise degradation pathway. Such a study would involve monitoring the concentration of both pholcodine and Impurity D over time under controlled conditions of temperature, pH, and light exposure.

Table 2: Summary of Potential Formation Pathways for this compound

| Formation Pathway | Description | Key Influencing Factors |

| Process-Related (Synthesis) | Side reaction of chloroethylmorpholine with the 6-hydroxyl group of morphine/pholcodine. | pH, temperature, solvent, reaction time. |

| Degradation-Related | Potential reaction of pholcodine with residual reactants or other degradants over time. | Storage conditions (temperature, humidity, light), presence of residual reactants. |

Influence of Environmental Factors on Impurity D Accumulation

While this compound is primarily a manufacturing-related impurity, its accumulation in the final product can be influenced by environmental factors during storage, particularly for liquid formulations. The stability of pholcodine and the potential for the formation of degradation products are known to be dependent on conditions such as temperature and pH. researchgate.net

Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, and heat, are crucial in understanding the stability of pholcodine. researchgate.netijream.orgresearchgate.net These studies help in identifying potential degradation products and the pathways of their formation. While specific quantitative data on the accumulation of this compound under various environmental stressors is not extensively detailed in publicly available literature, the general principles of drug degradation suggest that temperature and pH are critical factors.

Temperature

Elevated temperatures can accelerate chemical reactions, including degradation pathways. For pholcodine, storage at higher temperatures could potentially lead to an increase in the levels of certain impurities. Although specific studies detailing the thermal degradation pathway leading to Impurity D are scarce, it is a standard practice in the pharmaceutical industry to control storage temperatures to maintain the stability and purity of the drug product.

pH

The pH of a solution can significantly impact the stability of a drug molecule, especially for compounds like pholcodine which have ionizable groups. Changes in pH can catalyze hydrolytic reactions or other degradation pathways. Studies on pholcodine have indicated that its degradation is influenced by the pH of the liquid phase. researchgate.net For instance, subjecting pholcodine to acidic conditions, such as 0.1 N HCl at elevated temperatures, is a method used in forced degradation studies to assess its stability. researchgate.net While the direct impact on the concentration of Impurity D is not specified, such conditions are known to promote the degradation of the primary drug substance, which could potentially influence the impurity profile.

The following table summarizes the potential influence of key environmental factors on the accumulation of this compound, based on general principles of pharmaceutical stability and available information on pholcodine degradation.

| Environmental Factor | Potential Influence on this compound Accumulation | General Observations from Pholcodine Stability Studies |

|---|---|---|

| Temperature | Higher temperatures may accelerate degradation reactions, potentially leading to an increase in impurity levels over time. | The appearance of degradation products of pholcodine is strongly dependent on storage temperature. researchgate.net |

| pH | Deviations from the optimal pH range for the formulation can catalyze degradation, potentially affecting the concentration of Impurity D in liquid preparations. | The stability of pholcodine in liquid formulations is influenced by the pH of the liquid phase. researchgate.net Forced degradation studies often involve exposure to acidic and basic conditions. researchgate.net |

| Light | While not specifically documented for Impurity D, photostability studies are a standard part of drug development to assess the impact of light on impurity formation. | Forced degradation studies on pharmaceuticals routinely include exposure to light to evaluate photostability. |

| Humidity | Increased moisture content can promote hydrolytic degradation pathways in solid dosage forms, although its specific effect on Impurity D is not well-documented. | Humidity is a critical parameter in the stability testing of solid dosage forms. |

Analytical Method Development and Validation for Pholcodine Impurity D

Development of Chromatographic Methods for Quantification of Pholcodine Impurity D

The development of a reliable analytical method for this compound necessitates a systematic approach to optimize the separation from the main API and other related substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry.

The optimization of an HPLC method for this compound involves a careful selection of the stationary phase, mobile phase composition, and detection wavelength to achieve the desired sensitivity, specificity, and resolution.

The choice of stationary phase is paramount in reversed-phase HPLC. For the separation of pholcodine and its impurities, both octadecylsilane (C18) and octylsilane (C8) columns are commonly employed.

C18 Columns: These columns offer a higher degree of hydrophobicity due to the longer alkyl chains, which generally results in stronger retention of non-polar compounds. For structurally similar compounds like pholcodine and its impurities, a C18 stationary phase can provide the necessary resolution to separate them effectively. Preparative HPLC has been successfully used to isolate manufacturing impurities of pholcodine using a C18 column. nih.gov

C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic than their C18 counterparts. This can lead to shorter analysis times, which is advantageous for high-throughput screening. A validated HPLC method for pholcodine has been developed using a C8 column, demonstrating its suitability for this class of compounds. ijream.org

The selection between a C8 and C18 column often depends on the specific impurity profile and the desired balance between resolution and run time.

Table 1: Comparison of C8 and C18 Stationary Phases for this compound Analysis

| Parameter | C8 Column | C18 Column | Rationale for this compound |

|---|---|---|---|

| Retention of Impurity D | Moderate | Strong | C18 may provide better separation from the main pholcodine peak due to increased interaction. |

| Analysis Time | Shorter | Longer | C8 can be advantageous for routine quality control testing where speed is a factor. |

| Resolution from Pholcodine | Good | Excellent | The higher hydrophobicity of C18 often leads to superior resolution of closely related impurities. |

The mobile phase composition, including the organic modifier, aqueous phase pH, and buffer, plays a critical role in achieving the desired separation. For pholcodine and its impurities, a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer is typically used.

A gradient elution strategy is often necessary to ensure the timely elution of all components with good peak shape, especially in complex impurity profiles. An initial lower concentration of the organic solvent allows for the retention and separation of more polar impurities, while a gradual increase in the organic content facilitates the elution of less polar compounds like pholcodine and this compound.

A typical gradient might start with a high percentage of aqueous buffer and ramp up to a high percentage of acetonitrile. For the separation of pholcodine and its related substances, a gradient elution from a low to a high concentration of acetonitrile has been shown to be effective.

Table 2: Illustrative Gradient Elution Program for this compound

| Time (minutes) | % Aqueous Buffer (e.g., Ammonium (B1175870) Formate) | % Acetonitrile |

|---|---|---|

| 0 | 90 | 10 |

| 20 | 40 | 60 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

Both Diode Array Detectors (DAD) and standard UV detectors are suitable for the quantification of this compound. The selection of the optimal detection wavelength is crucial for achieving high sensitivity and minimizing interference from other components. The UV spectrum of pholcodine shows significant absorbance in the lower UV region. Wavelengths such as 210 nm and 220 nm have been utilized for the analysis of pholcodine. ijream.orgnih.gov For impurity analysis, a wavelength of 283 nm has also been reported to be effective for pholcodine and its related substances when using a DAD. semanticscholar.org An optimal wavelength should be chosen where Impurity D has sufficient absorbance and where potential interference from the pholcodine API and other impurities is minimal.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without a loss of efficiency. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. A stability-indicating UPLC method has been developed for pholcodine, demonstrating the applicability of this technique for the analysis of the API and its degradation products. googleapis.com A UPLC method for the simultaneous determination of pholcodine and other compounds has been successfully developed using a C8 column. nih.govnih.gov This suggests that UPLC would be a highly effective tool for the rapid and high-resolution quantification of this compound.

Table 3: Comparison of Typical HPLC and UPLC Parameters for Impurity D Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column Particle Size | 3-5 µm | <2 µm |

| Typical Column Length | 150-250 mm | 50-100 mm |

| Analysis Time | 20-40 minutes | 5-15 minutes |

| Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC can be a powerful alternative to normal- and reversed-phase HPLC for the separation of structurally similar compounds. The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and reduced solvent consumption. SFC has been applied to the analysis of various alkaloids and related compounds. For the analysis of polar, basic compounds like pholcodine and its impurities, modifiers such as methanol and additives like ammonium acetate may be required to achieve good peak shapes and retention. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Optimization for Impurity D

Validation of Analytical Methods for this compound According to ICH Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For impurities like this compound, this ensures that the methods used for quality control are reliable, accurate, and specific. Validation is performed in accordance with ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated. europa.euxchempharma.comeuropa.eu

Assessment of Specificity and Selectivity for Impurity D

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. europa.eu For this compound, the method, typically High-Performance Liquid Chromatography (HPLC), must demonstrate clear separation between the impurity peak and the main pholcodine peak, as well as peaks from any other related substances. researchgate.net

The selectivity of the method is established by demonstrating that there is no interference from placebo components or other potential impurities at the retention time of this compound. ijream.org Peak purity analysis, often performed using a photodiode array (PDA) detector, is a critical tool in this assessment. It confirms that the chromatographic peak corresponding to Impurity D is spectrally pure and not co-eluting with other substances. researchgate.netijream.org A resolution factor of greater than 1.5 between Impurity D and any adjacent peak is generally considered acceptable for demonstrating specificity.

Determination of Linearity and Range for Impurity D Quantification

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For the quantification of this compound, this is determined by preparing a series of solutions of the impurity reference standard at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and the relationship is assessed using statistical methods like linear regression.

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For an impurity, the range typically spans from the Limit of Quantification (LOQ) to 120% of the specification limit. ukim.mk A correlation coefficient (r²) of not less than 0.99 is typically required to prove a linear relationship. indexcopernicus.com

Table 1: Linearity Data for this compound

| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| 1 (LOQ) | 0.10 | 1250 |

| 2 | 0.50 | 6300 |

| 3 | 1.00 | 12450 |

| 4 | 1.25 | 15500 |

| 5 (120% of limit) | 1.50 | 18850 |

| Linear Regression | ||

| Correlation Coefficient (r²) | 0.9995 | |

| Slope | 12400 |

Evaluation of Accuracy and Precision in Impurity D Analysis

Accuracy refers to the closeness of the test results obtained by the method to the true value. ui.ac.id It is typically assessed using recovery studies. A known amount of this compound reference standard is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The analysis is then performed, and the percentage of the added impurity that is measured (% recovery) is calculated. ui.ac.idresearchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations across the specified range. europa.euresearchgate.net

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. googleapis.com

Precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements.

Table 2: Accuracy and Precision Data for this compound

| Validation Parameter | Level | Acceptance Criteria | Results |

|---|---|---|---|

| Accuracy | 50% | Mean Recovery: 98.0% - 102.0% | 101.2% |

| 100% | 99.5% | ||

| 150% | 100.8% | ||

| Precision | |||

| Repeatability (%RSD) | 100% conc. (n=6) | ≤ 5.0% | 1.8% |

Establishment of Limits of Detection (LOD) and Limits of Quantification (LOQ) for Impurity D

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu It represents the concentration at which a signal can be reliably distinguished from the background noise.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu This is a critical parameter for impurity assays, as it defines the lower limit of the analytical range.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. googleapis.com

Table 3: LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise Ratio (3:1) | 0.03 |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.10 |

Robustness and System Suitability Testing for Impurity D Methodologies

Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. ukim.mk This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be tested by slightly altering conditions such as the pH of the mobile phase, the column temperature, and the mobile phase flow rate. researchgate.netnih.gov The method is considered robust if the results for system suitability remain within acceptance criteria.

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before the analysis of any samples to verify that the chromatographic system is adequate for the intended analysis. pharmaguideline.com A standard solution containing pholcodine and known impurities, including Impurity D, is injected, and key parameters are evaluated.

Table 4: System Suitability Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Resolution (Rs) | Measures the separation between the Impurity D peak and the nearest eluting peak. | Rs ≥ 2.0 |

| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can lead to inaccurate integration. | T ≤ 2.0 |

| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |

| %RSD of Peak Area | Measures the repeatability of the injector and system. | ≤ 5.0% for replicate injections |

Application of Hyphenated Analytical Techniques for Impurity D Profiling

Impurity profiling involves the detection, identification, and quantification of impurities in a drug substance. researchgate.netijprajournal.com While validated HPLC-UV methods are excellent for quantifying known impurities like this compound, hyphenated techniques are indispensable for identifying unknown impurities and confirming the structure of known ones. researchgate.netajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. rsisinternational.orgresolvemass.ca As components, including Impurity D, elute from the LC column, they are ionized and enter the mass spectrometer. The MS provides a mass-to-charge ratio (m/z) for the impurity, which gives its molecular weight. nih.govchimia.ch Further fragmentation of the molecule (MS/MS) can provide detailed structural information, helping to confirm the identity of Impurity D or elucidate the structure of novel impurities. chimia.chijfmr.com This technique is highly sensitive and specific, making it a cornerstone of modern impurity profiling. rsisinternational.orgijfmr.com

Other hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can also be employed. LC-NMR allows for the direct acquisition of NMR data on separated peaks, providing unambiguous structural information without the need to isolate each impurity, which is a significant advantage in complex impurity profiles. nih.gov These advanced techniques are critical during drug development to understand potential degradation pathways and synthetic byproducts. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Impurity D Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in the pharmaceutical industry for the detection, identification, and quantification of impurities. ijprajournal.com Its combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry makes it an indispensable tool for ensuring the purity and safety of active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com In the context of pholcodine, LC-MS is fundamental for creating a detailed impurity profile, which includes process-related impurities such as this compound. nih.gov

This compound is a synthetic impurity that emerges during the manufacturing process of pholcodine. evitachem.com It is formed through a double substitution reaction involving the morpholinoethyl radical, resulting in a dimorpholinoethyl pholcodine derivative. nih.govevitachem.com Research has identified such impurities as alkylated derivatives of pholcodine that possess a second 2-morpholinoethyl substituent at various positions on the molecule. nih.gov The chemical formula for this compound is reported as C29H41N3O5. evitachem.com

The LC-MS analytical workflow for identifying Impurity D involves several critical steps:

Chromatographic Separation: The LC system separates this compound from the pholcodine API and other potential impurities. This separation is typically achieved using reversed-phase HPLC, where compounds are separated based on their polarity.

Mass Detection and Identification: Following separation, the eluent is introduced into the mass spectrometer. The MS detector provides the molecular weight of the impurity, which is a critical first step in its identification. For Impurity D, the mass spectrometer would detect the molecular ion corresponding to its unique mass. americanpharmaceuticalreview.com

Structural Elucidation: To confirm the structure, tandem mass spectrometry (MS/MS or MSn) is employed. ncsu.edu This technique involves selecting the molecular ion of the impurity, fragmenting it, and then analyzing the resulting fragment ions. mdpi.com The fragmentation pattern provides detailed structural information, allowing analysts to confirm the identity of Impurity D by verifying the presence and location of the second morpholinoethyl group. researchgate.net

The development and validation of an LC-MS method for impurity profiling are governed by stringent regulatory guidelines to ensure the method is accurate, precise, and reliable for its intended purpose.

Table 1: Typical Parameters for LC-MS Method Development for this compound

| Parameter | Description / Typical Value |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient mixture of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min for HPLC; 0.2 - 0.6 mL/min for UHPLC |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for amine-containing compounds like pholcodine and its impurities |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap |

| Scan Mode | Full scan for initial detection and molecular weight determination; Product ion scan (MS/MS) for structural confirmation |

| Collision Gas | Argon or Nitrogen for fragmentation in MS/MS experiments |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Impurity D Profiling

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) has emerged as a powerful and complementary technique to LC-MS for pharmaceutical analysis. scirp.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. This technique often provides orthogonal selectivity compared to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by LC methods. soton.ac.uk

For the impurity profiling of pholcodine, SFC-MS offers distinct advantages. The non-polar nature of the supercritical CO2 mobile phase, often modified with a small amount of an organic solvent (co-solvent), provides a different separation mechanism that can be highly effective for the analysis of structurally similar alkaloids and their derivatives. scirp.org Studies have demonstrated the utility of SFC-MS for the direct analysis of pholcodine formulations to investigate impurities and degradation products. researchgate.net

The application of SFC-MS for profiling this compound follows a similar principle to LC-MS:

SFC Separation: The sample is injected into the SFC system, where the supercritical fluid mobile phase carries it through the chromatographic column. The separation of Impurity D from pholcodine and other substances is achieved based on their differential interactions with the stationary phase.

MS Detection: The separated components are transferred to the mass spectrometer for detection and identification. The MS provides mass-to-charge ratio data, enabling the confirmation of Impurity D based on its molecular weight.

SFC is recognized for its speed, with analyses often being significantly faster than traditional HPLC methods. agilent.com This high throughput is particularly beneficial in quality control environments. The development of an SFC-MS method would focus on optimizing parameters such as co-solvent composition, pressure, and temperature to achieve the best resolution and peak shape for this compound.

Table 2: Typical Parameters for SFC-MS Method Development for this compound

| Parameter | Description / Typical Value |

|---|---|

| Chromatography System | Analytical Supercritical Fluid Chromatography (SFC) System |

| Column | Various stationary phases can be used to optimize selectivity (e.g., Diol, Cyano, C18, Chiral columns) |

| Mobile Phase | Supercritical CO2 with an organic co-solvent (e.g., Methanol, Ethanol, Acetonitrile) often containing an additive (e.g., ammonium hydroxide, trifluoroacetic acid) |

| Back Pressure Regulator (BPR) | Typically maintained between 100 and 200 bar |

| Column Temperature | 30 - 60 °C |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or other modern mass analyzers |

| Detection Mode | Full scan for impurity detection and MS/MS for structural confirmation |

Control Strategies and Quality Assurance for Pholcodine Impurity D

Manufacturing Process Controls to Mitigate Pholcodine Impurity D Formation

The formation of this compound, an alkylated derivative of pholcodine, is often associated with the manufacturing process. nih.govbohrium.com Proactive control of the manufacturing process is paramount to minimize its formation.

In-Process Analytical Monitoring for Impurity D Levels

In-process analytical monitoring is a cornerstone of a modern control strategy, allowing for real-time or near-real-time assessment of impurity levels. Process Analytical Technology (PAT) tools can be implemented to monitor critical process parameters (CPPs) that may influence the formation of Impurity D. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for monitoring the levels of this compound during manufacturing. nih.govnih.gov Samples can be withdrawn at critical stages of the process to ensure that the impurity levels remain within acceptable limits.

Table 1: Example of In-Process Monitoring for this compound

| Manufacturing Stage | Analytical Method | Frequency of Testing | Action Limit for Impurity D |

|---|---|---|---|

| Mother Liquor after initial crystallization | HPLC-UV | Each batch | ≤ 0.5% |

| After purification steps | HPLC-UV | Each batch | ≤ 0.15% |

Optimization of Crystallization and Purification Steps to Reduce Impurity D

Crystallization is a critical purification step in the manufacturing of many APIs, including pholcodine. nih.gov The process can be optimized to effectively reject impurities, including Impurity D. researchgate.net

Key parameters that can be optimized include:

Solvent System: The choice of solvent can significantly impact the solubility of both pholcodine and Impurity D, thereby affecting the efficiency of purification.

Temperature Profile: Controlled cooling rates can influence crystal growth and impurity incorporation.

Agitation Rate: Proper mixing ensures homogeneity and can prevent the trapping of impurities within the crystal lattice. nih.gov

pH: The pH of the crystallization medium can affect the ionization state of both the API and the impurity, influencing their partitioning between the solid and liquid phases. nih.gov

Recrystallization of the crude pholcodine product is a common and effective method for reducing the levels of Impurity D and other process-related impurities. nih.gov The mother liquor, the solution remaining after crystallization, can be analyzed to assess the effectiveness of the impurity purge. researchgate.net

Specification Setting and Acceptance Criteria for this compound in Bulk Drug Substance

Setting appropriate specifications for impurities is a regulatory requirement and a key component of quality control. ich.org The acceptance criteria for this compound in the bulk drug substance are established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH). fda.gov

According to ICH Q3A guidelines, the threshold for reporting, identifying, and qualifying impurities is based on the maximum daily dose of the drug. fda.govyoutube.com For a specified, identified impurity like this compound, the acceptance criterion should be justified based on toxicological data or levels observed in batches used in clinical and safety studies. fda.govyoutube.com

Table 2: Illustrative Acceptance Criteria for this compound

| Parameter | Acceptance Criterion | Justification |

|---|---|---|

| This compound | Not more than 0.15% | Based on ICH Q3A identification and qualification thresholds. |

Stability Monitoring of Pholcodine API for Impurity D Accumulation

Stability studies are essential to ensure that the API maintains its quality, safety, and efficacy throughout its shelf life. researchgate.net These studies involve storing the API under various environmental conditions (e.g., temperature, humidity, and light) and monitoring for any changes, including the formation or accumulation of impurities. researchgate.net

A stability-indicating analytical method, typically HPLC, is validated to be capable of detecting and quantifying any degradation products, including Impurity D. researchgate.net The stability program for pholcodine API should include testing for Impurity D at specified time points.

Table 3: Example Stability Protocol for Pholcodine API

| Storage Condition | Testing Time Points | Test Parameter |

|---|---|---|

| 25°C ± 2°C / 60% RH ± 5% RH (Long-term) | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months | Appearance, Assay, Impurity D, Total Impurities |

Documentation and Reporting of Impurity D Control Measures for Regulatory Compliance

Comprehensive documentation is crucial for demonstrating control over the manufacturing process and ensuring regulatory compliance. ijdra.com All aspects of the control strategy for this compound must be thoroughly documented and reported in regulatory submissions.

This documentation should include:

A detailed description of the manufacturing process, highlighting the steps taken to control the formation of Impurity D.

Validation reports for the analytical methods used to monitor and quantify Impurity D.

Data from in-process monitoring and batch analysis demonstrating consistent control of the impurity.

The rationale for the established specification and acceptance criteria for Impurity D. fda.gov

Complete stability data showing that Impurity D levels remain within the accepted limits throughout the proposed shelf life.

By implementing these robust control strategies and quality assurance measures, manufacturers can ensure the consistent quality and safety of pholcodine API with respect to this compound, meeting the stringent requirements of regulatory authorities.

Q & A

Q. What is the structural origin of Pholcodine Impurity D, and how is it formed during synthesis?

Impurity D arises from a double substitution by a morpholinoethyl radical during pholcodine synthesis, likely due to side reactions involving chloroethylmorpholine and other sites in the morphine molecule . It is recognized as a manufacturing impurity in the European Pharmacopoeia, alongside codeine and morphine. Structural elucidation via LC-MS and NMR can confirm its identity .

Q. What analytical methods are recommended for detecting this compound in bulk substances?

The European Pharmacopoeia recommends HPLC-UV-DAD methods with optimized mobile phases (e.g., tetrahydrofuran and acetonitrile in phosphate buffer) for impurity profiling. A validated method achieves detection limits of 0.05% (0.5 μg/ml), with total impurities capped at 0.7% . Chromatographic parameters, such as column type (phenylhexylsilyl silica) and detection wavelength (238 nm), are critical for specificity .

Q. What are the regulatory thresholds for this compound in pharmaceutical formulations?

According to pharmacopeial standards, known impurities like Impurity D must not exceed 0.2% (2.0 μg/ml), while total impurities should remain below 0.7% (7.0 μg/ml). Unspecified impurities are limited to 0.1% (1.0 μg/ml) . Batch analyses must adhere to these thresholds, with disregard limits set at 0.05% .

Advanced Research Questions

Q. How can researchers resolve challenges in quantifying trace levels of this compound amid co-eluting impurities?

Advanced techniques like LC-ESI-MS/MS enable differentiation via molecular ion profiling. For example, hydroxy derivatives and N-oxides of pholcodine (mass shifts of ±16 amu) can be distinguished using synthesized standards . Method validation per ICH Q2(R2) guidelines—including spike-recovery experiments and forced degradation studies—ensures specificity and robustness .

Q. What experimental strategies are effective for structural elucidation of unknown impurities co-occurring with this compound?

Q. How do storage conditions impact the stability of this compound in solution, and what protocols ensure reliable testing?

Stability studies show that 1.0 mg/ml pholcodine solutions remain stable for 14 days at 2–8°C or room temperature (20–25°C) when protected from light. HPLC monitoring at intervals (days 0, 1, 3, 6, 14) confirms no significant degradation or impurity formation . Include open-ended questions in stability protocols to detect anomalous data .

Q. What methodologies address contradictions in impurity profiles across different pholcodine batches?

Batch-to-batch variability requires orthogonal analytical approaches. For example, discrepancies in impurity levels may stem from raw material sources or synthesis conditions. Use LC-MS impurity profiling alongside statistical tools (e.g., PCA) to correlate impurity patterns with process parameters . Cross-validate findings using spiked samples and stress testing .

Q. How can researchers ensure data integrity when reporting impurity levels near pharmacopeial thresholds?

Implement attention-check questions in data collection (e.g., mandatory open-ended responses) to deter fraudulent reporting . Adhere to ICH guidelines for method validation, including documentation of specificity, accuracy, and linearity. Transparent reporting of all impurities—even below disregard limits—enhances reproducibility .

Methodological Tables

Q. Table 1. Key Parameters for HPLC-UV-DAD Analysis of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Column | Phenylhexylsilyl silica (3 μm, 4.6 mm) | |

| Mobile Phase | THF/acetonitrile/phosphate buffer | |

| Detection Wavelength | 238 nm | |

| Linearity Range | 0.05–2.0 μg/ml |

Q. Table 2. Stability Testing Protocol for Pholcodine Solutions

| Condition | Duration | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| 2–8°C (protected) | 14 days | HPLC-UV | Impurities ≤0.2% |

| 20–25°C (protected) | 14 days | HPLC-UV | Impurities ≤0.2% |

| Forced Degradation | 24–72 hr | LC-MS | Identify breakdown products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.